
Iron(II) 2-ethylhexano-isopropoxide
Descripción general
Descripción
Iron(II) 2-ethylhexano-isopropoxide is a chemical compound with the molecular formula C11H24FeO3 . It is sold by various suppliers for use in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H24FeO3 . The InChI Key is VRCGRDMZKVCBSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid that hydrolyzes in water . It has a molecular weight of 260.155 g/mol .Aplicaciones Científicas De Investigación
Thermal Stabilization in Elastomers
Iron(II) 2-ethylhexanoate is incorporated into silicone elastomeric formulations to enhance their high temperature stability. It counteracts oxidative embrittlement, a common issue in elastomers exposed to high temperatures. The interaction between the iron salt and the siloxane component of the elastomer is critical for this stabilization process. Studies using techniques such as dynamic mechanical spectroscopy and FT-IR spectroscopy have shed light on the underlying chemical reactions, including the conversion of the iron salt to ferric silicate and the volatilization of cyclic siloxanes (Ishida & Dunkers, 1992).
Catalysis in Organic Synthesis
Iron(III) 2-ethylhexanoate, closely related to the Iron(II) counterpart, has been utilized as a novel and mild Lewis acid catalyst in the stereoselective Diels–Alder reaction. This application is particularly notable in the synthesis of organic compounds, where it facilitates the formation of cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoisomeric excesses. This showcases the potential of iron 2-ethylhexanoates in organic synthesis, offering a route to highly selective catalysis (Gorman & Tomlinson, 1998).
Solution-Processed Metal Oxide Films
In the domain of materials science, precursors like Iron(II) 2-ethylhexanoate are pivotal in the preparation of metal oxide films through processes like metal–organic decomposition (MOD) and sol–gel techniques. These films are crucial for the performance of field-effect transistors (FETs) and other semiconductor devices. Research has demonstrated that the choice of metal precursors significantly impacts the physical properties of the resultant zinc–tin oxide (ZTO) films, such as thickness, density, and morphology, which in turn influence the performance metrics of the FETs fabricated from these films (Zhao et al., 2012).
Metal–Organic Nanoparticles
The reactivity of iron isopropoxide, a compound similar to Iron(II) 2-ethylhexanoate, has been explored in the formation of metal–organic nanoparticles when reacted with lignin. This reaction yields nanoparticles with diverse morphologies, which are significant for applications requiring magnetic properties. The ability to control the reaction parameters to tune the resultant nanoparticle morphologies opens avenues for creating novel metal–organic materials with tailored properties for specific applications (Lintinen et al., 2016).
Environmental Remediation
Iron-based compounds, including those similar to Iron(II) 2-ethylhexanoate, are studied for their potential in environmental remediation. The reactivity of iron in various oxidation states, particularly in the form of zerovalent iron (Fe(0)), has been investigated for applications like groundwater treatment and pollutant degradation. Research in this area focuses on understanding the mechanisms through which iron interacts with contaminants, aiming to develop more efficient systems for environmental clean-up (Noubactep, 2015).
Safety and Hazards
Iron(II) 2-ethylhexano-isopropoxide is classified as a dangerous substance. It is highly flammable and can cause skin and eye irritation. It is suspected of damaging fertility and may cause damage to organs. It may be fatal if swallowed and enters airways. It is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
2-ethylhexanoic acid;iron;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);3-4H,1-2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCGRDMZKVCBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)O.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24FeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)

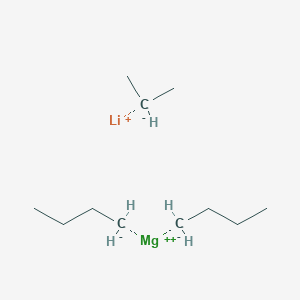


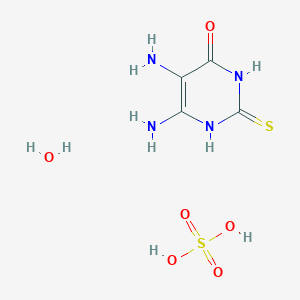
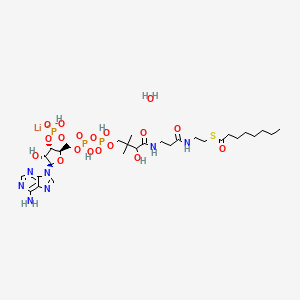
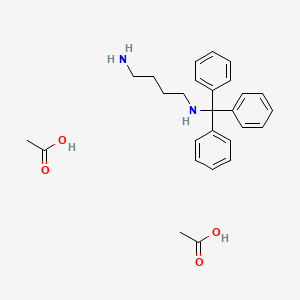
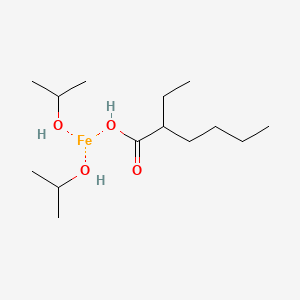


![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)
